2-(2-Fluoro-3-nitrophenyl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluoro-3-nitrophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c9-8-5(4-7(11)12)2-1-3-6(8)10(13)14/h1-3H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNJSZZIANNVFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214328-32-1 | |
| Record name | 2-(2-fluoro-3-nitrophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Pathways and Methodologies for 2 2 Fluoro 3 Nitrophenyl Acetic Acid
Historical and Contemporary Approaches to Aryl Acetic Acid Synthesis
The synthesis of aryl acetic acids, the broader class to which 2-(2-fluoro-3-nitrophenyl)acetic acid belongs, has evolved significantly over time. Historically, methods often involved harsh reaction conditions and limited functional group tolerance. One classic approach involves the reaction of a benzyl (B1604629) halide with an alkali cyanide, followed by hydrolysis of the resulting nitrile to the carboxylic acid. google.com
Contemporary methods offer milder conditions and greater versatility. Palladium-catalyzed cross-coupling reactions, for instance, have become a cornerstone of modern organic synthesis. acs.orgorganic-chemistry.org These methods allow for the coupling of aryl halides or boronic acids with derivatives of acetic acid, providing a direct route to a wide array of functionalized aryl acetic acids. acs.orgrsc.org The deprotonative cross-coupling process (DCCP) is a notable advancement, enabling the α-arylation of aryl acetic acids with various aryl bromides and chlorides. organic-chemistry.org
Nitration Reactions in the Synthesis of Substituted Phenylacetic Acids
A common strategy for synthesizing this compound is the direct nitration of 2-fluorophenylacetic acid. This reaction falls under the category of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), typically generated from a mixture of nitric acid and sulfuric acid, acts as the electrophile. nih.govgoogle.com
Regioselectivity and Stereoselectivity in Electrophilic Aromatic Nitration
The outcome of an electrophilic aromatic substitution reaction is largely governed by the existing substituents on the benzene (B151609) ring. wikipedia.orgcsbsju.edu These groups can either activate or deactivate the ring towards substitution and direct the incoming electrophile to specific positions (ortho, meta, or para). organicchemistrytutor.comchemistrytalk.org This directing effect is a result of a combination of inductive and resonance effects, which influence the stability of the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction. numberanalytics.comlibretexts.org
For instance, electron-donating groups (EDGs) generally activate the ring and are ortho-, para-directors, while most electron-withdrawing groups (EWGs) deactivate the ring and are meta-directors. wikipedia.org The formation of the sigma complex is almost always the rate-limiting step in nitration. nih.gov
Influence of Fluorine and Acetic Acid Moieties on Nitration Outcomes
In the nitration of 2-fluorophenylacetic acid, both the fluorine atom and the acetic acid moiety (-CH₂COOH) exert an influence on the position of the incoming nitro group.
Fluorine: As a halogen, fluorine is an electron-withdrawing group due to its high electronegativity (inductive effect, -I). However, it can also donate electron density to the ring through resonance (+M effect) via its lone pairs. csbsju.edu While the inductive effect deactivates the ring, the resonance effect directs incoming electrophiles to the ortho and para positions. wikipedia.orgcsbsju.edu For fluorine, the resonance effect is weaker compared to its strong inductive effect, making it a deactivating but ortho-, para-directing group. csbsju.eduacs.org In nitration, fluorine strongly directs to the para position. wikipedia.org
Acetic Acid Moiety (-CH₂COOH): The carboxymethyl group is generally considered a weakly deactivating, ortho-, para-directing group. The methylene (B1212753) (-CH₂) spacer insulates the ring from the stronger deactivating effects of the carboxyl group.
When both groups are present on the ring, as in 2-fluorophenylacetic acid, their combined directing effects determine the final product distribution. The fluorine at position 2 directs incoming electrophiles to its ortho (position 3) and para (position 5) positions. The carboxymethyl group at position 1 directs to its ortho (positions 2 and 6) and para (position 4) positions. The formation of this compound indicates that nitration occurs at the position ortho to the fluorine and meta to the acetic acid group, a position activated by the fluorine's directing effect.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |
|---|---|---|---|---|
| -F (Fluoro) | Strongly Withdrawing (-I) | Weakly Donating (+M) | Deactivating | Ortho, Para |
| -CH₂COOH (Carboxymethyl) | Weakly Withdrawing (-I) | N/A | Weakly Deactivating | Ortho, Para |
| -NO₂ (Nitro) | Strongly Withdrawing (-I) | Strongly Withdrawing (-M) | Strongly Deactivating | Meta |
| -OH (Hydroxyl) | Withdrawing (-I) | Strongly Donating (+M) | Strongly Activating | Ortho, Para |
Fluorination Strategies for Nitroaromatic Compounds
An alternative synthetic route involves introducing the fluorine atom onto a pre-existing nitroaromatic compound. This approach is particularly useful when the desired nitrated precursor is more readily available or when direct nitration of the fluorinated compound yields an incorrect isomer.
Introduction of Fluorine via Halogen Exchange or Deoxofluorination
Halogen Exchange (Halex Reaction): This is a prominent method for synthesizing aryl fluorides, especially those activated by electron-withdrawing groups like a nitro group. wikipedia.org The Halex process involves the conversion of an aryl chloride to an aryl fluoride (B91410) using a source of fluoride ions, such as anhydrous potassium fluoride, at high temperatures in a polar aprotic solvent. wikipedia.org The presence of a nitro group ortho or para to the chlorine atom significantly facilitates this nucleophilic aromatic substitution reaction.
Deoxofluorination: This method involves the conversion of a hydroxyl group (phenol) to a fluorine atom. Modern reagents like PhenoFluor™ allow for the direct, one-step deoxyfluorination of phenols to aryl fluorides under relatively mild conditions. sigmaaldrich.com This strategy could be applied to a corresponding hydroxynitrophenylacetic acid precursor. Other reagents like DAST (diethylaminosulfur trifluoride) and Selectfluor are also used for various fluorination reactions. researchgate.netscientificupdate.com
Stereochemical Considerations in Fluorine Incorporation
For the synthesis of this compound, the aromatic ring is planar, and the final molecule is achiral. Therefore, stereochemical considerations related to the creation of chiral centers on the ring are not a factor in the primary synthetic steps of fluorination or nitration. The key challenge lies in achieving the correct regiochemistry—placing the substituents at the desired positions (2, 3, and 1) on the benzene ring.
| Method | Precursor Functional Group | Typical Reagents | Key Features |
|---|---|---|---|
| Halogen Exchange (Halex) | -Cl, -Br | KF, CsF | Requires high temperatures and activating groups (e.g., -NO₂). wikipedia.org |
| Balz-Schiemann Reaction | -NH₂ (via diazonium salt) | HBF₄ or NaBF₄, heat | A classic method for introducing fluorine. |
| Deoxofluorination | -OH (Phenol) | PhenoFluor™, DAST | Converts hydroxyl groups directly to fluorine. sigmaaldrich.comscientificupdate.com |
| Electrophilic Fluorination | C-H | Selectfluor, N-Fluorobenzenesulfonimide (NFSI) | Directly replaces a hydrogen atom with fluorine. researchgate.net |
Advanced Synthetic Protocols
Advanced synthetic protocols for preparing this compound and its derivatives focus on creating the substituted phenylacetic acid scaffold with high precision and in good yields. These methods are designed to overcome the challenges associated with the synthesis of polysubstituted aromatic compounds, such as regioselectivity and functional group tolerance.
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, making them highly suitable for the synthesis of 2-aryl-acetic acid derivatives. mdpi.com Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly relevant for constructing the this compound scaffold. inventivapharma.com
A plausible synthetic route could involve the coupling of a suitably functionalized halo-fluoro-nitrobenzene with a reagent that can be converted into the acetic acid side chain. For instance, a Suzuki-Miyaura coupling between a bromo- or iodo-2-fluoro-3-nitrobenzene and a boronic ester derivative of a protected acetic acid could be employed. rsc.org The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with electron-deficient aryl halides. rsc.org N-heterocyclic carbene-palladium complexes have shown effectiveness in similar Csp2-Csp3 Suzuki couplings. inventivapharma.com
Another approach could be the palladium-catalyzed arylation of a fluoroalkylamine, followed by further functional group transformations to yield the desired acetic acid. nih.gov The functionalization of the elusive C-F bond through transition-metal-catalyzed reactions also presents a potential, albeit more challenging, avenue for the synthesis of such fluorinated compounds. rsc.org
| Coupling Partners | Catalyst System | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| Aryl Halide + Arylboronic Acid | Pd(OAc)2 / P(Nap)3 | K3PO4 or K2CO3, THF | Aryl-Aryl Compound | inventivapharma.com |
| Aryl Halide + N-Tosylhydrazone | Palladium Catalyst | Involves C-F bond activation | Styrene Derivative | rsc.org |
| Fluoroarene + Arylzinc | Pd(0) / LiI | Base-free conditions | Biaryl Compound | mdpi.com |
Chemo-enzymatic methods combine the selectivity of enzymatic reactions with the versatility of chemical synthesis. nih.gov For the synthesis of this compound, a key application of this approach would be the enzymatic resolution of a racemic mixture of the target compound or a precursor. Lipases are commonly used enzymes for the kinetic resolution of racemic esters of arylacetic acids through enantioselective hydrolysis or transesterification. nih.govchemrxiv.org
In a typical chemo-enzymatic strategy, a racemic ester of this compound could be subjected to hydrolysis by a lipase (B570770), such as Candida antarctica lipase B (CALB). mdpi.com The enzyme would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. This allows for the separation of the two enantiomers, providing access to enantiomerically pure forms of the target compound. The efficiency of such resolutions is often high, yielding products with excellent enantiomeric excess. core.ac.uk
| Enzyme | Reaction Type | Substrate | Outcome | Reference |
|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Transesterification | Benzylated Ethyl Ferulate | Regioselective synthesis of bisphenol | mdpi.com |
| Lipase from Penicillium roqueforti | Acylation | 5-hydroxy-5H-furan-2-one | High enantiomeric excess of acylated product | core.ac.uk |
| Lipase from Candida rugosa | Hydrolysis | Racemic Naproxen methyl ester | Enantioselective production of (S)-Naproxen | nih.gov |
Microwave-assisted organic synthesis (MAOS) and continuous flow chemistry are enabling technologies that can significantly accelerate reaction times, improve yields, and enhance safety and scalability. sciforum.net
Microwave irradiation has been successfully applied to a variety of organic transformations, including transition metal-catalyzed coupling reactions. nih.gov A microwave-assisted Suzuki-Miyaura coupling, for example, could dramatically reduce the reaction time for the synthesis of the this compound scaffold from hours to minutes. nih.govmdpi.com The efficient heating provided by microwaves can overcome activation barriers and lead to cleaner reactions with fewer byproducts. tandfonline.com
Continuous flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for hazardous reactions like nitration. vapourtec.comewadirect.com The introduction of the nitro group onto the 2-fluorophenylacetic acid core could be performed in a continuous flow reactor. soton.ac.uknih.gov This approach minimizes the volume of hazardous reagents at any given time, thereby improving safety. uliege.be Furthermore, flow chemistry allows for straightforward scaling up of production by simply extending the operation time of the reactor. durham.ac.uk The carboxylation of a suitable precursor using CO2 in a flow reactor also presents a modern approach to introducing the acetic acid moiety. durham.ac.uk
| Technique | Advantages | Application to Target Synthesis | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, improved reproducibility | Suzuki coupling for C-C bond formation | nih.govnih.gov |
| Continuous Flow Chemistry | Enhanced safety, precise control, easy scalability | Nitration of the aromatic ring | vapourtec.comnih.gov |
Reactivity and Mechanistic Investigations of 2 2 Fluoro 3 Nitrophenyl Acetic Acid
Analysis of Electron-Withdrawing Effects of Nitro and Fluoro Substituents
The reactivity of the benzene (B151609) ring in 2-(2-Fluoro-3-nitrophenyl)acetic acid is significantly influenced by the strong electron-withdrawing properties of the nitro (-NO₂) and fluoro (-F) groups. Both substituents deactivate the ring towards electrophilic attack by reducing its electron density.
The nitro group exerts a powerful electron-withdrawing effect through two mechanisms:
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework.
Resonance Effect (-M): The nitro group can delocalize the π-electrons of the benzene ring onto its oxygen atoms, creating resonance structures with a positive charge on the ring, particularly at the ortho and para positions relative to the nitro group. quora.com
These electron-withdrawing effects have a pronounced impact on the acidity of the carboxylic acid group. By pulling electron density away from the carboxylate group, the nitro and fluoro substituents stabilize the conjugate base (2-(2-fluoro-3-nitrophenyl)acetate) formed upon deprotonation. This stabilization lowers the pKa of the carboxylic acid, making it a stronger acid compared to unsubstituted phenylacetic acid.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The presence of the strongly electron-withdrawing nitro group ortho and para to the fluorine atom makes the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the electron-deficient ring and displaces a leaving group, in this case, the fluoride (B91410) ion.
Mechanistic Studies on SNAr Pathways with Diverse Nucleophiles
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. wikipedia.org In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon) to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comacsgcipr.org The negative charge of this complex is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing nitro group. In the second, faster step, the leaving group (fluoride) is expelled, and the aromaticity of the ring is restored.
Recent studies have also proposed the existence of concerted SNAr (cSNAr) mechanisms for certain substrates, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state, avoiding a discrete Meisenheimer intermediate. acs.orgimperial.ac.uk
The reactivity in SNAr reactions is highly dependent on the nature of the nucleophile. A variety of nucleophiles, including oxygen-based (alkoxides), nitrogen-based (amines), and sulfur-based (thiolates) nucleophiles, can be employed to displace the fluorine atom in activated fluoroarenes. acsgcipr.orgnih.govresearchgate.net
| Nucleophile Type | Example Nucleophile | Substrate Example | General Reaction Conditions | Observed Reactivity/Product |
|---|---|---|---|---|
| Oxygen-based | Sodium Methoxide (NaOMe) | 1-Fluoro-2,4-dinitrobenzene | Methanol, Room Temperature | High yield of 1-methoxy-2,4-dinitrobenzene |
| Nitrogen-based | Piperidine | 1-Fluoro-2,4-dinitrobenzene | Ethanol, Room Temperature | Quantitative formation of N-(2,4-dinitrophenyl)piperidine |
| Sulfur-based | Thiophenol | 1-Fluoro-2,4-dinitrobenzene | DMF, Base (e.g., K₂CO₃) | Efficient formation of 2,4-dinitrophenyl phenyl sulfide |
| Carbon-based | Diethyl 2-fluoromalonate | 1-Fluoro-2-nitrobenzene | DMF, NaH | Displacement of fluorine to form diethyl 2-(2-nitrophenyl)-2-fluoromalonate researchgate.net |
Stereoelectronic Control in Fluorine Displacement
In SNAr reactions, the nature of the leaving group has a significant impact on the reaction rate. The typical order of reactivity for halogens as leaving groups is F > Cl > Br > I, which is the reverse of the order seen in SN1 and SN2 reactions. masterorganicchemistry.com This phenomenon is often referred to as the "element effect."
Electrophilic Reactions of the Aromatic Ring System
The aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS) due to the combined electron-withdrawing effects of the fluoro, nitro, and carboxymethyl groups. libretexts.orglibretexts.org Such reactions would require harsh conditions to proceed.
The regioselectivity of an EAS reaction on this polysubstituted ring is determined by the directing effects of the existing substituents.
Nitro group (-NO₂): A strong deactivating group and a meta-director. pressbooks.pub
Fluoro group (-F): A deactivating group but an ortho-, para-director. libretexts.org
Carboxymethyl group (-CH₂COOH): Generally considered a deactivating group and a meta-director.
When multiple substituents are present, the directing effect of the most powerful activating group generally dominates. However, in this case, all groups are deactivating. Therefore, the regiochemical outcome is often controlled by the strongest deactivating group, which directs the incoming electrophile to a position that avoids further destabilization of the cationic intermediate (Wheland intermediate). youtube.comyoutube.com The powerful meta-directing nitro group at position 3 would direct an incoming electrophile to position 5. The fluoro group at position 2 would direct to its para position (position 5). The carboxymethyl group at position 1 would direct to its meta position (position 5). Thus, all three groups either direct or least deactivate the C-5 position, making it the most probable site for electrophilic attack, should the reaction occur.
Carboxylic Acid Functional Group Transformations
The carboxylic acid group of this compound can undergo typical transformations such as esterification and amidation.
Esterification and Amidation Reaction Kinetics and Equilibria
Esterification is a reversible reaction between a carboxylic acid and an alcohol, typically catalyzed by a strong acid. libretexts.org The equilibrium of the reaction can be shifted towards the products by using an excess of one reactant or by removing water as it is formed. Kinetic studies on the esterification of phenylacetic acid and its derivatives have shown that the reaction rate is influenced by temperature, catalyst concentration, and the molar ratio of reactants. researchgate.net The electron-withdrawing substituents on the aromatic ring of this compound are expected to have a minimal electronic effect on the reaction at the carboxylic acid center due to the insulating -CH₂- group.
| Temperature (K) | Rate Constant (k) (mol dm⁻³ g cat⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) |
|---|---|---|
| 433 | 1.85 x 10⁻⁴ | 55.2 |
| 443 | 2.55 x 10⁻⁴ | |
| 453 | 3.45 x 10⁻⁴ | |
| 463 | 4.58 x 10⁻⁴ |
Data adapted from kinetic models of similar systems for illustrative purposes.
Amidation involves the reaction of the carboxylic acid with an amine to form an amide. The direct thermal amidation is challenging because the acidic carboxylic acid and the basic amine readily form a stable ammonium (B1175870) carboxylate salt. researchgate.net High temperatures are often required to dehydrate this salt to form the amide bond. libretexts.org Alternatively, coupling agents can be used to activate the carboxylic acid, allowing the reaction to proceed under milder conditions. organic-chemistry.org The equilibrium for direct amidation generally lies towards the salt at lower temperatures, and the removal of water is necessary to drive the reaction to completion. researchgate.netresearchgate.net Kinetic studies are complex due to this initial acid-base equilibrium.
Decarboxylation Pathways and Mechanisms
The decarboxylation of phenylacetic acids, including this compound, is a reaction of significant interest, leading to the formation of substituted toluenes. The presence of both a fluoro and a nitro group on the phenyl ring introduces electronic effects that influence the reaction mechanism and rate. Studies on related phenylacetic acid derivatives suggest that the decarboxylation can proceed through different pathways depending on the reaction conditions, particularly the pH. researchgate.netelsevierpure.com
Under acidic conditions, the decarboxylation of phenylacetic acid is thought to proceed through the formation of a ring-protonated zwitterion. researchgate.netelsevierpure.com In the case of this compound, the electron-withdrawing nature of the nitro group, enhanced by the ortho-fluoro substituent, plays a crucial role. The nitro group can be protonated, which further increases its electron-withdrawing capacity and facilitates the cleavage of the carbon-carbon bond of the acetic acid moiety. stackexchange.com This mechanism is analogous to the decarboxylation of β-keto acids, where the nitro group acts as a "vinylogous" substitute for the keto group. stackexchange.com The stability of the resulting benzylic carbanion intermediate is a key factor in this process.
In contrast, under neutral or basic conditions, the carboxyl group exists as the carboxylate anion. The decarboxylation of the phenylacetate (B1230308) anion is proposed to occur via direct cleavage to form a benzyl (B1604629) anion intermediate. researchgate.netelsevierpure.com The rate of this reaction is influenced by the electronic properties of the substituents on the phenyl ring. Electron-withdrawing groups, such as the fluoro and nitro groups in this compound, are expected to stabilize the resulting carbanion, thereby facilitating the decarboxylation process.
It is important to note that the decarboxylation of arylacetic acids can also be achieved through oxidative methods, often catalyzed by metal complexes, leading to the formation of aryl aldehydes and ketones. chemrevlett.comias.ac.in
Table 1: Proposed Decarboxylation Mechanisms for Phenylacetic Acids
| Condition | Proposed Intermediate | Role of Substituents |
| Acidic | Ring-protonated zwitterion | Electron-withdrawing groups activate the ring towards protonation and stabilize the transition state. |
| Neutral/Basic | Benzyl anion | Electron-withdrawing groups stabilize the carbanion intermediate. |
Reduction Chemistry of the Nitro Group
The nitro group of this compound is a versatile functional group that can undergo various reduction reactions to yield different products, most notably amines and hydroxylamines. The choice of reducing agent and reaction conditions determines the selectivity of the reduction.
Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes to the corresponding anilines. commonorganicchemistry.commasterorganicchemistry.com For this compound, this transformation would yield 2-(3-amino-2-fluorophenyl)acetic acid. Common catalysts for this reaction include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. commonorganicchemistry.comgoogle.com
The mechanism of catalytic hydrogenation of nitro groups is complex and involves several steps on the catalyst surface. It is generally accepted that the reaction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species. The nitro group is first reduced to a nitroso group, which is then further reduced to a hydroxylamine. Finally, the hydroxylamine is reduced to the amine. The selectivity of the reaction to yield the final amine product is typically high with these catalysts.
A key consideration for the catalytic hydrogenation of this compound is the potential for dehalogenation, particularly with palladium catalysts. The carbon-fluorine bond is generally more stable than other carbon-halogen bonds; however, under harsh hydrogenation conditions, hydrodefluorination can occur. The selectivity of the reduction of the nitro group over the carboxylic acid is generally high, as carboxylic acids are less readily reduced under typical catalytic hydrogenation conditions.
Achieving chemo-selective reduction of the nitro group to either the amino or hydroxylamine intermediate in the presence of the carboxylic acid is a critical aspect of the reactivity of this compound.
The complete reduction to the corresponding aniline, 2-(3-amino-2-fluorophenyl)acetic acid, can be achieved using various reducing systems beyond catalytic hydrogenation. These include the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid. masterorganicchemistry.com These methods are generally robust and tolerate a wide range of functional groups.
The partial reduction of the nitro group to the corresponding hydroxylamine, 2-(2-fluoro-3-(hydroxyamino)phenyl)acetic acid, requires milder and more controlled reaction conditions. Reagents such as zinc dust in the presence of ammonium chloride or specific catalytic systems can be employed to stop the reduction at the hydroxylamine stage. wikipedia.org The formation of hydroxylamine intermediates is significant as they can be precursors for various heterocyclic compounds. wikipedia.org
The choice of reducing agent is crucial for achieving the desired selectivity. For instance, cobalt phthalocyanine (B1677752) has been shown to be a highly chemoselective catalyst for the reduction of nitroarenes in the presence of other functional groups, including carboxylic acids. rsc.orgresearchgate.net
Table 2: Summary of Reduction Methods for Nitroarenes
| Reducing System | Primary Product | Key Features |
| H₂/Pd/C, Pt/C, Raney Ni | Amine | High efficiency, potential for dehalogenation. |
| Fe, Sn, Zn in acid | Amine | Robust, tolerates many functional groups. masterorganicchemistry.com |
| Zn/NH₄Cl | Hydroxylamine | Milder conditions for partial reduction. wikipedia.org |
| Cobalt Phthalocyanine | Amine | High chemoselectivity. rsc.orgresearchgate.net |
Cyclization and Rearrangement Reactions Involving the Phenylacetic Acid Backbone
The structure of this compound, featuring a phenylacetic acid backbone with ortho-substituents, provides opportunities for various cyclization and rearrangement reactions, particularly after modification of the nitro group.
Following the reduction of the nitro group to an amine, the resulting 2-(3-amino-2-fluorophenyl)acetic acid is a key intermediate for intramolecular cyclization reactions. The presence of the amino group ortho to the acetic acid side chain allows for the formation of a lactam, a cyclic amide. This intramolecular condensation would lead to the formation of a six-membered ring system, specifically a derivative of dihydroquinolinone. The reaction is typically promoted by heat or the use of coupling agents that facilitate amide bond formation. The fluorine atom at the 2-position can influence the reactivity and properties of the resulting heterocyclic compound. The complete reduction of 2-nitrophenylacetic acid derivatives is known to yield anilines that can quickly cyclize to form lactams. wikipedia.org
Furthermore, if the nitro group is partially reduced to a hydroxylamine, subsequent intramolecular cyclization can lead to the formation of N-hydroxy lactams or other related heterocyclic structures. These reactions are valuable in the synthesis of various biologically active molecules. wikipedia.org
While specific rearrangement reactions for this compound are not extensively documented, phenylacetic acid derivatives can undergo rearrangements under certain conditions. For instance, the Willgerodt-Kindler reaction, which involves the conversion of an aryl alkyl ketone to a terminal amide, showcases the rearrangement potential of related structures, although this is not a direct reaction of the phenylacetic acid itself. The reactivity of the phenylacetic acid backbone in this compound is largely dictated by the interplay of the substituents on the aromatic ring.
Table 3: Potential Cyclization Products from this compound Derivatives
| Starting Material Derivative | Reaction Type | Product Class |
| 2-(3-amino-2-fluorophenyl)acetic acid | Intramolecular amidation | Dihydroquinolinone derivative |
| 2-(2-fluoro-3-(hydroxyamino)phenyl)acetic acid | Intramolecular condensation | N-hydroxy lactam derivative |
Spectroscopic and Advanced Structural Characterization of 2 2 Fluoro 3 Nitrophenyl Acetic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For fluorinated aromatic compounds such as N-(4-fluoro-3-nitrophenyl)acetamide, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, offers a comprehensive analytical toolkit.
Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of N-(4-fluoro-3-nitrophenyl)acetamide, characteristic signals for the aromatic protons and the acetamide (B32628) group are expected.
The aromatic region would display a complex splitting pattern due to the coupling between the protons and with the fluorine atom. The chemical shifts of these protons are influenced by the electronic effects of the nitro and fluoro substituents. The electron-withdrawing nature of the nitro group and the electronegativity of the fluorine atom would deshield the aromatic protons, causing them to resonate at a lower field (higher ppm).
The acetamide group would show two distinct signals: a singlet for the methyl (CH₃) protons and a broader singlet for the amide (NH) proton. The chemical shift of the NH proton can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding. In the hydrogen spectra of related acetamide compounds, the proton signal attributed to N-H has been observed in the region between 8.47 and 10.37 ppm nih.gov.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H | 7.5 - 8.5 | m (multiplet) | - |
| NH | 8.0 - 10.5 | br s (broad singlet) | - |
| CH₃ | ~2.2 | s (singlet) | - |
Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In the spectrum of N-(4-fluoro-3-nitrophenyl)acetamide, distinct signals would be observed for each unique carbon atom.
The aromatic carbons would appear in the downfield region (typically 110-160 ppm). The carbon atom directly bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), appearing as a doublet. The carbons ortho and meta to the fluorine atom would show smaller two-bond (²JC-F) and three-bond (³JC-F) couplings, respectively. The carbon attached to the nitro group would also be significantly deshielded.
The carbonyl carbon of the acetamide group would resonate at a very low field (typically 165-175 ppm), and the methyl carbon would appear in the upfield region (around 20-30 ppm).
| Carbon Assignment | Chemical Shift (δ, ppm) | C-F Coupling (JC-F, Hz) |
| Aromatic C-F | 150 - 160 (d) | ~240-260 (¹J) |
| Aromatic C-NO₂ | 140 - 150 | - |
| Aromatic C-N | 135 - 145 | - |
| Aromatic C-H | 115 - 130 | ~5-25 (²J, ³J) |
| C=O (Amide) | 168 - 172 | - |
| CH₃ | ~25 | - |
Fluorine (¹⁹F) NMR is a highly sensitive technique that provides specific information about the chemical environment of fluorine atoms. For N-(4-fluoro-3-nitrophenyl)acetamide, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom on the aromatic ring.
The chemical shift of the fluorine signal is influenced by the electronic nature of the substituents on the ring. The position of this signal can help confirm the substitution pattern of the aromatic ring. Furthermore, the fluorine signal would be split into a multiplet due to coupling with the neighboring aromatic protons (typically ³JH-F and ⁴JH-F). The magnitude of these coupling constants can provide valuable structural information.
While one-dimensional NMR provides a wealth of information, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning signals and determining the complete molecular structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For N-(4-fluoro-3-nitrophenyl)acetamide, this would be particularly useful in assigning the signals of the coupled aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded carbon and proton atoms. This would allow for the direct assignment of the protonated aromatic carbons and the methyl group carbon.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between carbons and protons that are two or three bonds apart. This is crucial for establishing the connectivity between different parts of the molecule. For instance, correlations from the NH proton and the methyl protons to the carbonyl carbon would confirm the acetamide fragment. Correlations from the aromatic protons to various aromatic carbons would confirm the substitution pattern on the ring.
Specific experimental 2D NMR data for N-(4-fluoro-3-nitrophenyl)acetamide were not found in the performed searches.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of N-(4-fluoro-3-nitrophenyl)acetamide would exhibit characteristic absorption bands for the amide, nitro, and fluoroaromatic groups.
Amide Group: A strong absorption band for the C=O stretching vibration would be expected in the region of 1650-1680 cm⁻¹. The N-H stretching vibration would appear as a sharp peak around 3300-3500 cm⁻¹. The N-H bending vibration would be observed around 1600-1640 cm⁻¹.
Nitro Group: The nitro group would show two strong characteristic stretching vibrations: an asymmetric stretch typically between 1500-1560 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹.
Aromatic Ring: C-H stretching vibrations for the aromatic ring would be observed above 3000 cm⁻¹. C=C stretching vibrations within the ring would appear in the 1450-1600 cm⁻¹ region.
C-F Bond: The C-F stretching vibration would give a strong absorption band in the fingerprint region, typically between 1000-1400 cm⁻¹.
Table 4.2.1: Expected IR Absorption Bands for N-(4-fluoro-3-nitrophenyl)acetamide (Note: This table is based on typical IR frequencies for the functional groups present.)
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |
| N-H Stretch | Amide | 3300 - 3500 | Medium-Strong |
| Aromatic C-H Stretch | Aromatic Ring | > 3000 | Medium |
| C=O Stretch | Amide | 1650 - 1680 | Strong |
| N-H Bend | Amide | 1600 - 1640 | Medium |
| Asymmetric NO₂ Stretch | Nitro Group | 1500 - 1560 | Strong |
| Symmetric NO₂ Stretch | Nitro Group | 1345 - 1385 | Strong |
| C-F Stretch | Fluoroaromatic | 1000 - 1400 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For 2-(2-Fluoro-3-nitrophenyl)acetic acid, the molecular formula is C₈H₆FNO₄, giving a monoisotopic mass of approximately 199.03 g/mol .
In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 199. Subsequent fragmentation would likely involve the loss of characteristic neutral fragments. Common fragmentation pathways for phenylacetic acids include the loss of the carboxyl group (-COOH, 45 Da) or water (-H₂O, 18 Da).
For softer ionization techniques like electrospray ionization (ESI), protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules are typically observed. Predicted mass spectrometry data for this compound suggests the following ions uni.lu:
[M+H]⁺ at m/z 200.03537
[M+Na]⁺ at m/z 222.01731
[M-H]⁻ at m/z 198.02081
Table 4.3.1: Predicted Mass Spectrometry Data for this compound uni.lu
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 200.03537 |
| [M+Na]⁺ | 222.01731 |
| [M-H]⁻ | 198.02081 |
| [M+NH₄]⁺ | 217.06191 |
| [M+K]⁺ | 237.99125 |
| [M+H-H₂O]⁺ | 182.02535 |
The fragmentation pattern would provide further structural confirmation. For instance, the loss of NO₂ (46 Da) is a common fragmentation pathway for nitroaromatic compounds. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, which can be used to confirm the elemental composition of the molecule and its fragments.
X-ray Crystallography for Solid-State Structure Determination
Elucidation of Molecular Conformation and Intermolecular Interactions
The molecular conformation of this compound is dictated by the spatial arrangement of its substituent groups on the phenyl ring. The acetic acid moiety is not expected to be coplanar with the benzene (B151609) ring. For instance, in the related compound 2-nitrophenylacetic acid, the dihedral angle between the carboxylic acid group and the phenyl ring is approximately 30.1°. A similar non-planar conformation is anticipated for this compound to minimize steric hindrance between the acetic acid side chain and the ortho-fluoro and meta-nitro groups.
Intermolecular interactions are pivotal in defining the supramolecular architecture of the compound. Key interactions expected to be present include:
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O).
Dipole-Dipole Interactions: The polar nitro group (NO₂) introduces significant dipole moments, leading to strong dipole-dipole interactions that influence crystal packing.
π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.
Analysis of Crystal Packing and Hydrogen Bonding Networks
The crystal packing of this compound is expected to be dominated by the formation of robust hydrogen-bonded motifs. Carboxylic acids commonly form centrosymmetric dimers through pairs of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. These dimers then serve as building blocks for the extended crystal lattice.
In the case of nitrophenylacetic acid isomers, these dimers are further interconnected by a variety of weaker interactions. For example, in 2-nitrophenylacetic acid, these dimers are linked by C-H···O hydrogen bonds into sheet-like structures. uni.lu Similarly, 3-nitrophenylacetic acid forms a complex three-dimensional framework involving O-H···O, C-H···O(carbonyl), and C-H···O(nitro) hydrogen bonds. wikipedia.org It is highly probable that this compound will exhibit a similar propensity for forming extensive hydrogen-bonded networks, leading to a densely packed and stable crystalline structure.
Table 1: Comparative Crystallographic Data of Related Nitrophenylacetic Acid Isomers
| Compound | Crystal System | Space Group | Key Hydrogen Bonds | Supramolecular Motif |
| 2-Nitrophenylacetic Acid | Monoclinic | P2₁/c | O-H···O, C-H···O | Centrosymmetric dimers forming sheets |
| 3-Nitrophenylacetic Acid | Monoclinic | P2₁/c | O-H···O, C-H···O | 3D hydrogen-bonded framework |
| 4-Nitrophenylacetic Acid | Orthorhombic | Pbca | O-H···O, C-H···O | Dimer formation with nitro-carbonyl contacts |
This table presents data from related isomers to infer potential structural characteristics of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides valuable insights into the electronic transitions occurring within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy orbitals (typically LUMO - Lowest Unoccupied Molecular Orbital).
For this compound, the UV-Vis spectrum is expected to be characterized by absorptions arising from π → π* and n → π* transitions associated with the nitrophenyl chromophore. The aromatic ring, the nitro group, and the carboxylic acid group all contribute to the electronic structure of the molecule.
The nitro group (NO₂) is a strong chromophore and auxochrome, significantly influencing the absorption spectrum. The presence of the electron-withdrawing nitro and fluoro groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenylacetic acid. The electronic transitions are likely to involve the promotion of electrons from orbitals with significant contributions from the phenyl ring and the oxygen atoms of the nitro and carboxyl groups to anti-bonding orbitals localized on the nitrophenyl system.
While specific experimental UV-Vis data for this compound is not available, theoretical calculations and data from analogous compounds suggest that the primary absorption bands would likely appear in the range of 250-350 nm. The exact position and intensity of these bands would be sensitive to the solvent environment, with polar solvents potentially causing further shifts in the absorption maxima due to stabilization of the excited state.
Table 2: Expected Electronic Transitions and Absorption Regions for this compound
| Electronic Transition | Chromophore | Expected λmax (nm) Range |
| π → π | Phenyl ring, Nitro group | 250 - 300 |
| n → π | Nitro group, Carbonyl group | 300 - 350 |
This table is based on general principles of UV-Vis spectroscopy and data from analogous aromatic nitro compounds.
Computational and Theoretical Investigations of 2 2 Fluoro 3 Nitrophenyl Acetic Acid
Quantum Chemical Calculations (DFT, TD-DFT)
Quantum chemical calculations are fundamental tools for predicting the physicochemical properties of molecules from first principles. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of a molecule to determine its properties. Time-Dependent DFT (TD-DFT) is an extension used to investigate the excited states of molecules and predict electronic transition phenomena, such as UV-Vis absorption spectra. For a molecule like 2-(2-fluoro-3-nitrophenyl)acetic acid, these methods would provide a comprehensive understanding of its structure, stability, and reactivity.
Optimization of Molecular Geometry and Conformational Analysis
Molecular geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. For this compound, this would involve calculating key bond lengths, bond angles, and dihedral (torsion) angles.
Conformational analysis would explore different spatial orientations of the molecule, particularly the rotation around the single bonds, such as the bond connecting the phenyl ring to the acetic acid group and the C-C bond within the acetic acid side chain. The carboxylic acid group itself can exist in different conformations, such as syn and anti arrangements of the O=C–O–H dihedral angle. The presence of the bulky and electronegative fluoro and nitro groups on the phenyl ring would significantly influence the molecule's preferred conformation due to steric hindrance and electronic repulsion. Computational studies would identify the most stable conformer(s) and the energy barriers between them.
A hypothetical data table for optimized geometric parameters, derived from a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level), would resemble the following:
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | ~1.21 Å |
| C-O | ~1.35 Å | |
| O-H | ~0.97 Å | |
| C-F | ~1.36 Å | |
| C-N (nitro) | ~1.48 Å | |
| Bond Angle | O=C-O | ~124° |
| C-C-O | ~112° | |
| Dihedral Angle | O=C-O-H | ~0° (syn) or ~180° (anti) |
| Note: These are illustrative values based on similar functional groups and do not represent actual calculated data for this compound. |
Electronic Structure Analysis: HOMO-LUMO Energies and Frontier Molecular Orbitals
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.
For this compound, the HOMO would likely be distributed over the phenyl ring and the oxygen atoms of the carboxyl group, which are electron-rich regions. The LUMO would be expected to be localized primarily on the nitro group, as it is a strong electron-withdrawing group. Analysis of these orbitals helps predict how the molecule will interact with other chemical species.
A summary of FMO properties would typically be presented as follows:
| Parameter | Energy (eV) |
| HOMO Energy | |
| LUMO Energy | |
| HOMO-LUMO Gap (ΔE) | |
| Note: Specific energy values for this compound are not available. |
Vibrational Spectroscopy Predictions and Comparison with Experimental Data
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. These calculations help in assigning specific vibrational modes (stretching, bending, twisting) to the observed spectral bands. For this compound, DFT calculations would predict characteristic frequencies for functional groups such as the C=O stretch of the carboxylic acid, the asymmetric and symmetric stretches of the NO₂ group, the C-F stretch, and various vibrations of the phenyl ring.
Comparing the calculated frequencies with experimental data allows for a detailed and accurate interpretation of the spectra. Typically, calculated harmonic frequencies are scaled by an empirical factor to better match the experimental (anharmonic) frequencies.
An example of a vibrational analysis table would look like this:
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(O-H) | ~3300-2500 | Carboxylic acid O-H stretch | |
| ν(C=O) | ~1710 | Carboxylic acid C=O stretch | |
| νas(NO₂) | ~1530 | Asymmetric NO₂ stretch | |
| νs(NO₂) | ~1350 | Symmetric NO₂ stretch | |
| ν(C-F) | ~1250 | C-F stretch | |
| Note: Experimental and calculated frequency values for the target molecule are not available. |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides insight into the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. It examines charge transfer (delocalization) between filled "donor" orbitals and empty "acceptor" orbitals. The stabilization energy (E²) associated with these interactions quantifies their strength.
For this compound, NBO analysis would reveal hyperconjugative interactions, such as the delocalization of lone pair electrons from the oxygen, fluorine, and nitro group atoms into antibonding orbitals (σ* or π*) of adjacent bonds. This analysis helps explain the molecule's stability, bond polarity, and the influence of its substituent groups on the electronic distribution.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict reactive sites for electrophilic and nucleophilic attacks. The map uses a color scale where red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, and blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.
For this compound, the MEP map would show the most negative potential (red) around the oxygen atoms of the carboxylic acid and nitro groups, identifying them as sites for hydrogen bonding and electrophilic attack. The most positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group, making it the primary site for deprotonation and nucleophilic attack.
Intermolecular Interactions and Non-Covalent Bonding Studies
Non-covalent interactions are critical for understanding how molecules interact with each other in solid (crystal) and liquid states. These interactions, though weaker than covalent bonds, govern properties like boiling point, solubility, and crystal packing. Key non-covalent interactions include hydrogen bonding, dipole-dipole interactions, and van der Waals forces.
In the case of this compound, the most significant intermolecular interaction would be the strong hydrogen bond between the carboxylic acid groups of two molecules, typically forming a centrosymmetric dimer. Other possible interactions include dipole-dipole interactions involving the polar nitro (NO₂) and fluoro (C-F) groups, as well as weaker C-H···O interactions. Computational studies can model these interactions to predict the crystal structure and understand the forces that stabilize the condensed phases of the compound.
Precursor for Substituted Phenolic and Anilinoacetic Acids
The functional groups on the aromatic ring of this compound allow for its conversion into substituted phenolic and anilinoacetic acids. The presence of the electron-withdrawing nitro group activates the fluorine atom towards nucleophilic aromatic substitution. This allows for the displacement of the fluoride (B91410) ion by a hydroxide ion or other oxygen nucleophiles to introduce a hydroxyl group, thereby forming a substituted nitrophenolic acetic acid derivative.
Furthermore, the nitro group itself is readily reduced to an amino group under various conditions, such as catalytic hydrogenation or using reducing agents like tin(II) chloride or iron in acidic media. This transformation yields 2-(3-amino-2-fluorophenyl)acetic acid, an anilinoacetic acid derivative. This resulting aniline derivative can then undergo a plethora of subsequent reactions, including diazotization and Sandmeyer reactions, to introduce a wide variety of other substituents onto the aromatic ring. The amino group can also be acylated, alkylated, or used in cyclization reactions.
| Starting Material | Target Compound Type | Key Transformation | Reagents and Conditions |
| This compound | Substituted Phenolic Acetic Acid | Nucleophilic Aromatic Substitution | NaOH, heat |
| This compound | Substituted Anilinoacetic Acid | Nitro Group Reduction | H₂, Pd/C or Fe/HCl |
Building Block for Heterocyclic Compound Synthesis
The strategic placement of the reactive functional groups in this compound makes it an excellent starting material for the synthesis of various heterocyclic compounds. The nitro group, the fluorine atom, and the acetic acid side chain can all participate in or facilitate cyclization reactions to form rings containing nitrogen, sulfur, or a combination of heteroatoms.
Indole and indoline scaffolds are prevalent in many biologically active compounds. This compound is a suitable precursor for the synthesis of substituted indole and indoline acetic acids. A common synthetic strategy involves the reductive cyclization of a nitro group. For instance, the nitro group can be selectively reduced to an amino group, which can then undergo an intramolecular reaction.
While direct cyclization of the resulting 2-(3-amino-2-fluorophenyl)acetic acid might be challenging, further manipulation of the functional groups can facilitate the formation of the indole or indoline ring. For example, the acetic acid moiety can be transformed to set the stage for cyclization. The synthesis of related nitroindoline acetic acid derivatives often involves the cyclization of precursors containing a nitro group, highlighting the utility of nitrophenylacetic acids in this context caribjscitech.comrsc.org. The general approach underscores the potential of this compound in the synthesis of these important heterocyclic systems google.comorganic-chemistry.orgnih.gov.
The synthesis of benzothiazoles and other sulfur-containing heterocycles can also be envisioned starting from this compound. A plausible synthetic route would involve the initial reduction of the nitro group to an amine. The resulting aniline can then be converted into a benzothiazole. A common method for benzothiazole synthesis is the reaction of a 2-aminothiophenol with a carboxylic acid or its derivative ijper.orgjyoungpharm.org. Therefore, the synthetic strategy would require the introduction of a thiol group ortho to the newly formed amino group. This could potentially be achieved through nucleophilic substitution of the fluorine atom with a sulfur nucleophile, followed by reduction of the nitro group.
Alternatively, the aniline derivative obtained after nitro reduction could be reacted with reagents that introduce the sulfur atom and facilitate cyclization. The synthesis of sulfur-containing heterocycles is a broad field with various methodologies that could be adapted nih.govresearchgate.netorganic-chemistry.orgdigitellinc.com. The reactivity of the fluoro and nitro groups in the starting material offers multiple pathways for the construction of these heterocyclic rings researchgate.netiajpr.comnih.gov.
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known for their diverse biological activities ijpbs.comnih.gov. The synthesis of pyrazolines often involves the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine or its derivatives thepharmajournal.comnih.gov. To utilize this compound as a precursor for pyrazolines, the acetic acid moiety would need to be converted into a suitable carbonyl compound that can then be used to form a chalcone.
For other nitrogen-containing heterocycles, the functional groups of this compound provide multiple reaction sites frontiersin.orgnih.govnih.govmdpi.com. The acetic acid can be condensed with various binucleophiles, and the nitro group can be reduced to an amine, which is a key functional group for building nitrogenous rings asianpubs.org. For example, the resulting aniline from nitro reduction could be a building block for quinolines, quinoxalines, or benzodiazepines, depending on the reaction partner and conditions.
Intermediate in the Synthesis of Complex Aromatic Systems
This compound can serve as a valuable intermediate in the synthesis of more complex aromatic systems. The phenyl ring of this compound can be further functionalized through various organic reactions. For instance, the fluorine atom and the nitro group can direct electrophilic aromatic substitution to the available positions on the ring, although the ring is deactivated by the nitro group.
More importantly, the fluorine atom can participate in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-nitrogen bonds, respectively. These reactions are powerful tools for constructing biaryl systems or complex amines, which are common motifs in pharmaceuticals and functional materials inventivapharma.com. The acetic acid moiety also provides a handle for extending the molecular framework mdpi.comresearchgate.net.
Derivatization at the Acetic Acid Moiety
The acetic acid moiety of this compound is a carboxylic acid, which is one of the most versatile functional groups in organic chemistry. It can be readily converted into a wide range of other functional groups. These derivatizations are often necessary to modulate the properties of the molecule or to enable subsequent reactions.
Standard transformations of the carboxylic acid group include:
Esterification: Reaction with an alcohol in the presence of an acid catalyst yields an ester.
Amidation: Reaction with an amine, often activated by a coupling agent, forms an amide.
Acid Chloride Formation: Reaction with thionyl chloride or oxalyl chloride converts the carboxylic acid to a more reactive acid chloride.
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.
These transformations allow for the incorporation of the 2-fluoro-3-nitrophenylacetyl group into larger molecules, such as peptides, polymers, or other complex structures wikipedia.org.
| Derivative | Reagents | Resulting Functional Group |
| Methyl Ester | Methanol, H₂SO₄ | -COOCH₃ |
| Amide | NH₃, Coupling Agent (e.g., DCC) | -CONH₂ |
| Acid Chloride | SOCl₂ | -COCl |
| Primary Alcohol | LiAlH₄ | -CH₂OH |
Derivatization and Functionalization Chemistry of 2 2 Fluoro 3 Nitrophenyl Acetic Acid
Modification of the Aromatic Ring through Substitution Reactions
The aromatic ring of 2-(2-fluoro-3-nitrophenyl)acetic acid is subject to both nucleophilic and electrophilic substitution reactions, although the substitution pattern is heavily dictated by the existing functional groups.
Nucleophilic Aromatic Substitution (SNAr): The benzene (B151609) ring is rendered electron-deficient by the potent electron-withdrawing nitro group, making it susceptible to nucleophilic attack. In SNAr reactions, a nucleophile attacks the ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, before displacing a leaving group. openstax.org The reaction is most efficient when the leaving group is positioned ortho or para to a strong electron-withdrawing group, as this allows for effective delocalization of the negative charge. openstax.orgambeed.com
Electrophilic Aromatic Substitution (EAS): Electrophilic aromatic substitution on this molecule is challenging due to the deactivating effects of all three substituents (fluoro, nitro, and carboxymethyl). total-synthesis.com Both the nitro group and the carboxymethyl group are strong deactivators and direct incoming electrophiles to the meta position relative to themselves. The fluorine atom is also deactivating but acts as an ortho-, para-director. libretexts.org
The directing effects of the existing groups on potential electrophilic substitution are as follows:
Nitro group (at C3): Strongly deactivating, meta-directing (to C5).
Fluoro group (at C2): Deactivating, ortho-, para-directing (to C4 and C6).
Acetic acid group (at C1): Deactivating, meta-directing (to C5).
Given these conflicting influences, electrophilic substitution would likely require harsh reaction conditions, and the reaction would probably yield a mixture of products, with substitution at the C5 position being the most plausible outcome due to the converging meta-directing effects of the nitro and acetic acid groups. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com
Synthesis of Halogenated Analogues and Their Comparative Reactivity
The synthesis of halogenated analogues of this compound can be achieved through multi-step synthetic pathways, often starting from a different halogenated benzene derivative. For example, a bromo or chloro analogue could be prepared starting from the corresponding 2-bromo- or 2-chloro-phenylacetic acid, followed by nitration. A patent describes a general method for synthesizing 2-nitro-4-substituted phenylacetic acids by nitrating a 4-substituted halobenzene, followed by steps to introduce the acetic acid side chain. google.com
The comparative reactivity of these halogenated analogues is primarily discussed in the context of nucleophilic aromatic substitution, where the halogen acts as the leaving group. The strength of the carbon-halogen bond and the electronegativity of the halogen are key factors. The C-F bond is the most polarized, making the attached carbon atom highly electrophilic and susceptible to nucleophilic attack. Consequently, in SNAr reactions, fluoroarenes are typically more reactive than chloro-, bromo-, or iodoarenes. masterorganicchemistry.com This enhanced reactivity makes this compound a more versatile precursor for introducing nucleophiles onto the aromatic ring compared to its other halogenated counterparts.
| Analogue | Starting Material Example | Key Reactivity Feature |
| Chloro-analogue | 2-Chlorophenylacetic acid | Less reactive than fluoro-analogue in SNAr reactions. |
| Bromo-analogue | 2-Bromophenylacetic acid | Generally less reactive than chloro-analogue in SNAr. nih.gov |
| Iodo-analogue | 2-Iodophenylacetic acid | Least reactive halogen in SNAr reactions. |
Introduction of Additional Functional Groups for Structure-Reactivity Studies
Introducing new functional groups is a primary strategy for modifying the chemical properties of this compound and studying structure-reactivity relationships.
One of the most significant transformations is the reduction of the nitro group to an amine. This conversion dramatically alters the electronic properties of the aromatic ring, turning a strongly deactivating group into a strongly activating one. masterorganicchemistry.com This transformation fundamentally changes the ring's reactivity towards electrophilic aromatic substitution. The resulting 2-(3-amino-2-fluorophenyl)acetic acid becomes highly activated and would direct incoming electrophiles to the ortho and para positions (C4 and C6) relative to the new amino group.
A variety of reagents can be used for the reduction of aromatic nitro groups, allowing for selectivity in the presence of other functional groups. commonorganicchemistry.com
| Reagent | Conditions | Notes |
| H₂/Pd/C | Catalytic hydrogenation | Highly efficient but can also reduce other functional groups. commonorganicchemistry.com |
| Fe, Sn, or Zn in acid | Metal/acid reduction | A classic and effective method. masterorganicchemistry.com |
| Tin(II) chloride (SnCl₂) | Mild acidic or neutral conditions | Provides a milder alternative, often compatible with other reducible groups. masterorganicchemistry.com |
| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution | Can sometimes offer chemoselectivity for reducing one nitro group in the presence of others. commonorganicchemistry.com |
The newly introduced amino group can serve as a handle for further derivatization. For instance, it can be diazotized using nitrous acid and subsequently converted into a wide range of other functional groups (e.g., -OH, -Cl, -Br, -CN) via Sandmeyer or related reactions. mdpi.com This opens up a vast chemical space for creating a library of derivatives for structure-activity relationship (SAR) studies.
Generation of Isomeric Forms and Investigation of Positional Isomerism Effects
The synthesis and study of isomeric forms of this compound are essential for understanding how the relative positions of the substituents affect the molecule's physical and chemical properties. Several positional isomers can be synthesized, typically through the nitration of an appropriate fluorophenylacetic acid precursor. chemicalbook.com
The position of the nitro group relative to the fluorine atom has a profound impact on the molecule's reactivity, particularly in nucleophilic aromatic substitution.
This compound: The nitro group is meta to the fluorine. This provides some activation for SNAr due to the inductive effect, but lacks the more powerful resonance stabilization seen in other isomers.
2-(2-Fluoro-5-nitrophenyl)acetic acid: The nitro group is para to the fluorine. This positioning provides strong resonance stabilization for the Meisenheimer intermediate, making this isomer significantly more reactive towards nucleophiles in SNAr reactions. chemimpex.com
2-(4-Fluoro-3-nitrophenyl)acetic acid: The substituents are on different sides of the acetic acid group. Here, the fluorine is ortho to the nitro group, which also strongly activates the ring for SNAr, with the fluorine being the leaving group.
These differences in reactivity highlight the critical role of substituent placement in dictating the chemical behavior of polysubstituted aromatic compounds.
| Compound Name | CAS Number | Molecular Formula | Key Structural Feature |
| This compound | 1214328-32-1 | C₈H₆FNO₄ | NO₂ is meta to F |
| 2-(4-Fluoro-3-nitrophenyl)acetic acid | 192508-36-4 | C₈H₆FNO₄ | NO₂ is ortho to F nih.gov |
| 2-(5-Fluoro-2-nitrophenyl)acetic acid | 29640-98-0 | C₈H₆FNO₄ | NO₂ is para to F chemicalbook.com |
| 2-(2-Fluoro-4-nitrophenyl)acetic acid | 315228-19-4 | C₈H₆FNO₄ | NO₂ is meta to F chemscene.com |
| 2-(2-Fluoro-5-nitrophenyl)acetic acid | 195609-18-8 | C₈H₆FNO₄ | NO₂ is para to F chemdad.com |
Conclusion and Future Research Directions
Summary of Key Synthetic and Mechanistic Insights
Direct and detailed synthetic procedures for 2-(2-Fluoro-3-nitrophenyl)acetic acid are not extensively documented in readily available literature. However, insights can be gleaned from established methods for synthesizing related isomers and substituted nitroaromatics. The primary synthetic strategy would likely involve the direct nitration of 2-fluorophenylacetic acid.
The mechanism for such a reaction is a classic electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), typically generated from a mixture of nitric acid and sulfuric acid, attacks the aromatic ring. nih.gov The directing effects of the existing substituents—the ortho, para-directing fluorine atom and the meta-directing acetic acid group—would influence the regioselectivity of the nitration, making the synthesis of the specific 2-fluoro-3-nitro isomer a challenge that may require careful control of reaction conditions or the use of advanced directing group strategies.
Alternative routes could involve the functionalization of a pre-existing nitrotoluene derivative, for instance, the conversion of 2-fluoro-3-nitrotoluene (B1317587) to the corresponding phenylacetic acid via side-chain manipulation.
Table 1: Plausible Synthetic Approaches to this compound
| Starting Material | Key Transformation | Primary Reagents | Relevant Analogy |
| 2-Fluorophenylacetic Acid | Electrophilic Nitration | HNO₃ / H₂SO₄ | Synthesis of 5-Fluoro-2-nitrophenylacetic acid from 3-fluorophenylacetic acid. chemicalbook.com |
| 2-Fluoro-3-nitrotoluene | Side-chain Halogenation & Cyanation | NBS, NaCN | Standard homologation sequence for carboxylic acids. |
| 2-Fluoro-3-nitrobenzaldehyde | Conversion to Phenylacetic Acid | e.g., Wittig Reaction, Reduction, Hydrolysis | Multi-step synthesis common in organic chemistry. |
This table presents hypothetical routes based on established chemical principles and analogous reactions.
Emerging Methodologies for Fluoro-Nitroaromatic Compound Synthesis
The synthesis of specifically substituted fluoro-nitroaromatic compounds is crucial for the development of pharmaceuticals and agrochemicals. nih.gov Traditional methods, such as the mixed-acid nitration of fluorinated precursors, remain workhorses in the field. nih.gov However, these methods can sometimes lack regiocontrol and may require harsh conditions.
Emerging methodologies are focused on improving selectivity and functional group tolerance. These include:
Transition Metal-Catalyzed Reactions: Modern catalysis, including palladium-catalyzed cross-coupling reactions, offers powerful tools for constructing complex aromatic systems. nih.govnih.gov For instance, strategies involving Suzuki or Buchwald-Hartwig couplings could be envisioned to assemble the core structure.
Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and mixing. This can be particularly advantageous for potentially hazardous reactions like nitration, improving safety and often leading to higher yields and purities.
Potential for Further Exploration of Novel Reactions and Reactivity Profiles
The true potential of this compound lies in its reactivity. The presence of a fluorine atom ortho to a powerful electron-withdrawing nitro group makes the C-F bond highly susceptible to nucleophilic aromatic substitution (SNAr).
A recent study demonstrated this principle by reacting a similar isomer, 2-(4-fluoro-3-nitrophenyl)acetic acid, with 2-aminothiophene-3-carbonitrile (B183302) to synthesize a novel polymorphic material. acs.org This reaction highlights the utility of fluoro-nitrophenylacetic acids as synthons for building complex molecular architectures. The 2-fluoro-3-nitro isomer is expected to exhibit similar or even enhanced reactivity due to the ortho positioning of the nitro group.
Further areas for exploration include:
Heterocycle Synthesis: The compound is an ideal precursor for synthesizing various heterocyclic systems. For example, reduction of the nitro group to an amine would generate an intermediate that could readily undergo intramolecular cyclization (lactamization) to form an oxindole (B195798) derivative. wikipedia.org
Reactivity of the Acetic Acid Side Chain: The carboxylic acid and the adjacent methylene (B1212753) group can be subjected to a wide range of transformations, including esterification, amidation, and alpha-functionalization, to build further molecular complexity.
Ortho-Lithiation: Directed ortho-metalation could potentially be explored, using the carboxylic acid group to direct lithiation to the C6 position, allowing for the introduction of a third substituent.
Opportunities for Advanced Spectroscopic and Computational Integration
A thorough characterization of this compound is essential for understanding its properties and predicting its behavior. While extensive experimental data is not currently available, a combination of advanced spectroscopic and computational methods can provide deep insights.
Spectroscopic Analysis: Techniques such as Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy can be used to identify characteristic vibrational modes of the functional groups (C=O, NO₂, C-F). esisresearch.org Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) would be crucial for confirming the substitution pattern and elucidating the precise molecular structure.
Computational Modeling: Density Functional Theory (DFT) calculations have become a powerful tool for modern chemistry. pnu.edu.ua For this molecule, DFT could be employed to:
Optimize the molecular geometry and predict bond lengths and angles.
Calculate the vibrational spectra to aid in the assignment of experimental IR and Raman bands. esisresearch.orgdntb.gov.ua
Determine electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, to understand its reactivity and electronic transitions.
Model reaction pathways and transition states to provide mechanistic insights into its reactions, such as the SNAr pathway.
Table 2: Predicted Spectroscopic Data and Computational Parameters
| Technique / Method | Parameter | Predicted Observation / Application |
| FT-IR | Vibrational Frequency (cm⁻¹) | Strong absorptions expected for C=O (acid), asymmetric and symmetric NO₂ stretching, and C-F stretching. esisresearch.org |
| ¹⁹F NMR | Chemical Shift (ppm) | A distinct singlet or doublet, providing a clear marker for the fluorine environment. |
| ¹H NMR | Chemical Shift (ppm), Coupling | Complex aromatic multiplets and a singlet for the CH₂ group, with coupling patterns confirming substituent positions. |
| DFT Calculations | Molecular Electrostatic Potential | Visualization of electron-rich (on carboxylate and nitro oxygens) and electron-poor (on the carbon bearing the fluorine) regions, predicting sites for electrophilic and nucleophilic attack. |
| DFT Calculations | Reaction Pathway Modeling | Calculation of activation energies for potential reactions like SNAr, providing a theoretical basis for its reactivity profile. |
This table contains predicted data based on the analysis of structurally similar compounds.
Prospects for the Development of New Synthetic Strategies Utilizing this compound
The most exciting prospect for this compound is its application as a versatile building block in synthetic chemistry. Its trifunctional nature (carboxylic acid, activated fluorine, nitro group) allows for sequential and orthogonal chemical modifications, making it a valuable starting material for a variety of target molecules.
The successful use of its isomer in synthesizing a ROY derivative—a class of compounds known for their remarkable color polymorphism—is a testament to this potential. acs.org This opens the door to using this compound to create new functional dyes and smart materials.
Future synthetic strategies could focus on its use in:
Medicinal Chemistry: As a scaffold for the synthesis of novel bioactive compounds. The oxindole core, accessible via reductive cyclization, is a privileged structure found in many pharmaceuticals.
Materials Science: The development of new functional materials, including polymers and molecular switches, by leveraging the reactivity of the SNAr reaction to append other functional units. acs.org
Combinatorial Chemistry: The three distinct functional groups allow for the generation of diverse molecular libraries by systematically reacting each site with different building blocks.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-(2-Fluoro-3-nitrophenyl)acetic acid?
- Methodological Answer : The synthesis typically involves regioselective nitration and fluorination of a phenylacetic acid precursor. For example, bromination of 4-methoxyphenylacetic acid using bromine in acetic acid (as described for analogous compounds) achieves regioselectivity due to electronic effects of substituents . Nitration conditions must account for steric and electronic directing groups (e.g., fluorine’s meta-directing nature). Purification often involves recrystallization or chromatography, with purity confirmed via HPLC or NMR .
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Key techniques include:
- NMR : H and C NMR identify substituent positions and confirm aromatic proton environments. For example, fluorine’s deshielding effect alters chemical shifts .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- IR Spectroscopy : Carboxylic acid O–H stretches (~2500–3000 cm) and nitro group vibrations (~1520, 1350 cm) confirm functional groups.
Advanced Research Questions
Q. What crystallographic approaches elucidate the hydrogen-bonding networks and supramolecular structures of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. For example:
- Data Collection : Use a Bruker SMART APEXII diffractometer (CuKα radiation) with absorption correction (e.g., SADABS) .
- Refinement : SHELXL refines structures, generating hydrogen-bonding motifs like dimers common in carboxylic acids .
- Visualization : ORTEP-3 creates thermal ellipsoid plots to assess molecular geometry and packing .
- Example : 2-Nitrophenylacetic acid forms sheets via O–H···O hydrogen bonds, with interatomic distances of ~1.85 Å .
Q. How do electronic effects of substituents influence molecular packing and crystallinity?
- Methodological Answer : Electron-withdrawing groups (e.g., –NO, –F) distort bond angles and enhance intermolecular interactions. For instance:
- In 2-(3-Bromo-4-methoxyphenyl)acetic acid, the bromine substituent increases the C–C–C angle to 121.5°, altering packing efficiency .
- Fluorine’s electronegativity stabilizes π-stacking in aromatic systems, while nitro groups promote dipole-dipole interactions. These effects are quantifiable via Hirshfeld surface analysis .
Q. What mechanistic insights govern regioselective functionalization in derivatives of phenylacetic acid?
- Methodological Answer : Regioselectivity depends on:
- Directing Groups : Fluorine’s meta-directing nature vs. nitro’s para/meta-directing behavior.
- Reaction Conditions : Bromination in acetic acid favors electrophilic substitution at activated positions .
- Steric Effects : Bulky substituents hinder reaction at ortho positions. Computational modeling (DFT) predicts reactive sites by analyzing electron density maps.
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
